

# AS1949490: A Selective SHIP2 Inhibitor for Research and Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AS1949490

Cat. No.: B605608

[Get Quote](#)

## An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **AS1949490**, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes. This document details the mechanism of action, pharmacological effects, and key experimental data related to **AS1949490**, intended for researchers, scientists, and professionals in the field of drug development.

## Introduction to SHIP2 and AS1949490

The lipid phosphatase SHIP2 plays a pivotal role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)[1][2][3]. This action downregulates the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism[4][5][6]. Elevated SHIP2 expression or activity is associated with insulin resistance, a hallmark of type 2 diabetes[4][6]. Consequently, inhibiting SHIP2 is a promising strategy for enhancing insulin sensitivity and treating metabolic disorders[4].

**AS1949490** was identified through high-throughput screening as the first potent, selective, and orally active small-molecule inhibitor of SHIP2[4][7]. Its discovery has provided a crucial chemical tool to explore the physiological functions of SHIP2 and validate it as a drug target[4].

## Mechanism of Action

**AS1949490** functions as a competitive inhibitor of SHIP2, directly competing with the natural substrate, PIP3, for binding at the enzyme's active site[4][8][9]. By blocking SHIP2's phosphatase activity, **AS1949490** prevents the degradation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B)[4][10]. Activated Akt then phosphorylates a cascade of downstream targets, including Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), to mediate the metabolic effects of insulin, such as increased glucose uptake and suppression of gluconeogenesis[4][7][10].



[Click to download full resolution via product page](#)

**Caption:** SHIP2 Signaling and Inhibition by **AS1949490**.

## Data Presentation: Quantitative Analysis

**AS1949490** demonstrates potent inhibition of SHIP2 with significant selectivity over other related phosphatases.

Table 1: In Vitro Inhibitory Activity and Selectivity of **AS1949490**

| Target Enzyme | Species | Parameter        | Value (μM) | Reference  |
|---------------|---------|------------------|------------|------------|
| SHIP2         | Human   | IC <sub>50</sub> | 0.62       | [4][7][8]  |
|               |         | K <sub>i</sub>   | 0.44       | [4][8]     |
| SHIP2         | Mouse   | IC <sub>50</sub> | 0.34       | [4][7][8]  |
| SHIP1         | Human   | IC <sub>50</sub> | 13         | [7][9][10] |
| PTEN          | Human   | IC <sub>50</sub> | >50        | [7][9]     |
| Synaptojanin  | Human   | IC <sub>50</sub> | >50        | [7][9]     |

| Myotubularin| Human | IC<sub>50</sub> | >50 | [7][9] |

IC<sub>50</sub>: Half maximal inhibitory concentration. K<sub>i</sub>: Inhibition constant.

The in vivo efficacy of **AS1949490** has been demonstrated in diabetic animal models, where it improves glycemic control.

Table 2: In Vivo Efficacy of **AS1949490** in Diabetic db/db Mice

| Parameter             | Treatment Duration | Effect                    | Reference  |
|-----------------------|--------------------|---------------------------|------------|
| Plasma Glucose        | 7-10 days (p.o.)   | 23% reduction vs. vehicle | [4][7]     |
| Fasting Blood Glucose | 10 days (p.o.)     | 37% reduction vs. vehicle | [4][7][11] |

| Glucose Intolerance | 10 days (p.o.) | Significant reduction in AUC | [4][7] |

p.o.: Per os (oral administration). AUC: Area under the curve (in an oral glucose tolerance test).

## Experimental Protocols and Workflows

The pharmacological profile of **AS1949490** was characterized through a series of in vitro and in vivo experiments.

[Click to download full resolution via product page](#)**Caption:** General Experimental Workflow for **AS1949490** Characterization.

4.1. SHIP2 Enzyme Inhibition Assay (Malachite Green) This assay quantifies the inorganic phosphate released from the substrate by SHIP2, serving as a direct measure of enzyme activity.

- Objective: To determine the IC<sub>50</sub> value of **AS1949490** against SHIP2.
- Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
- Methodology:
  - Recombinant human or mouse SHIP2 is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT).
  - **AS1949490** is added at various concentrations and pre-incubated with the enzyme.
  - The reaction is initiated by adding the substrate, Ins(1,3,4,5)P<sub>4</sub><sup>[4][9]</sup>.
  - The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped.
  - Malachite green solution is added, and after color development, the absorbance is read at ~620 nm<sup>[4][12]</sup>.
  - Data are normalized to controls, and the IC<sub>50</sub> is calculated using a dose-response curve.

4.2. Cell-Based Akt Phosphorylation Assay This assay measures the functional consequence of SHIP2 inhibition in a cellular context.

- Objective: To confirm that **AS1949490** enhances insulin-stimulated Akt phosphorylation.
- Cell Line: L6 myotubes, a rat skeletal muscle cell line.
- Methodology:
  - L6 myotubes are serum-starved to reduce basal signaling.

- Cells are pre-treated with varying concentrations of **AS1949490** (e.g., 0-16  $\mu$ M) for a short period (e.g., 15 minutes)[7][8].
- Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 10 minutes to induce Akt phosphorylation[8].
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
- Membranes are probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt (as a loading control)[8].
- Signal intensity is quantified to determine the relative increase in Akt phosphorylation[11].

4.3. Gluconeogenesis Assay in Hepatocytes This assay assesses the effect of **AS1949490** on hepatic glucose production.

- Objective: To determine if **AS1949490** suppresses gluconeogenesis in liver cells.
- Cell Line: FAO rat hepatoma cells.
- Methodology:
  - FAO cells are cultured and then treated with **AS1949490** (e.g., 0-10  $\mu$ M) and insulin (1 nM) for 24 hours[4][8].
  - The culture medium is replaced with a glucose-free gluconeogenesis buffer (e.g., containing lactate and pyruvate as substrates).
  - Cells are incubated for an additional period (e.g., 6 hours)[8].
  - The concentration of glucose released into the medium is measured using a glucose oxidase assay[4][8].
  - A decrease in glucose production relative to vehicle-treated cells indicates suppression of gluconeogenesis[4].

4.4. In Vivo Efficacy in db/db Mice This animal model is used to evaluate the anti-diabetic potential of **AS1949490**.

- Objective: To assess the effect of chronic **AS1949490** administration on hyperglycemia and glucose intolerance.
- Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes[4].
- Methodology:
  - Diabetic db/db mice are administered **AS1949490** (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for 7 to 10 days[4][7].
  - Body weight, food intake, and non-fasting plasma glucose levels are monitored throughout the study[4][9].
  - At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed after an overnight fast.
  - A baseline (fasting) blood glucose sample is taken, after which mice are given an oral glucose bolus.
  - Blood glucose is measured at various time points post-bolus (e.g., 30, 60, 120 minutes) to assess glucose clearance.
  - The area under the blood glucose concentration-time curve (AUC) is calculated to quantify glucose intolerance[4].

## Conclusion

**AS1949490** is a foundational tool in the study of SHIP2 biology. As a selective, competitive, and orally bioavailable inhibitor, it has been instrumental in demonstrating the therapeutic potential of targeting SHIP2 for type 2 diabetes. The compound effectively enhances insulin signaling in vitro by increasing Akt phosphorylation, leading to increased glucose uptake and reduced gluconeogenesis[4][8]. These cellular effects translate to significant in vivo efficacy, where **AS1949490** improves glycemic control in diabetic animal models[4][7]. While

**AS1949490** itself may have limitations for clinical development, such as poor water solubility[9], it remains the quintessential probe for elucidating the physiological and pathological roles of SHIP2 and serves as a critical benchmark for the development of next-generation SHIP2 inhibitors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of SH2-Containing Inositol Phosphatase 2 Results in Negative Regulation of Insulin-Induced Metabolic Actions in 3T3-L1 Adipocytes via Its 5'-Phosphatase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late-onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS1949490: A Selective SHIP2 Inhibitor for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b605608#as1949490-as-a-selective-ship2-inhibitor>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)